
2,8-Dimethylquinolin-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8-Dimethylquinolin-6-ol is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, characterized by its two methyl groups at positions 2 and 8 and a hydroxyl group at position 6 on the quinoline ring, exhibits unique chemical properties that make it valuable in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dimethylquinolin-6-ol can be achieved through several methods. One common approach involves the Skraup-Doebner-Von Miller synthesis, which utilizes aniline derivatives, glycerol, and sulfuric acid as reagents . This method is known for its efficiency in producing quinoline derivatives under relatively mild conditions.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently .
Analyse Chemischer Reaktionen
Reaktionstypen: 2,8-Dimethylchinolin-6-ol unterliegt verschiedenen chemischen Reaktionen, darunter:
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Halogenierung kann mit Halogenen (z. B. Chlor, Brom) in Gegenwart von Katalysatoren erreicht werden.
Hauptprodukte, die gebildet werden:
Oxidation: Chinolin-N-oxide
Reduktion: Tetrahydrochinoline
Substitution: Halogenierte oder nitrierte Chinolinderivate
Wissenschaftliche Forschungsanwendungen
2,8-Dimethylchinolin-6-ol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Der Wirkmechanismus von 2,8-Dimethylchinolin-6-ol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Beispielsweise sind Chinolinderivate dafür bekannt, Enzyme wie DNA-Gyrase und Topoisomerase IV zu hemmen, die für die bakterielle DNA-Replikation von entscheidender Bedeutung sind . Diese Hemmung führt zur Stabilisierung von DNA-Strangbrüchen, was letztendlich zum Tod von Bakterienzellen führt .
Ähnliche Verbindungen:
- 2,7-Dimethylchinolin-6-ol
- 2,5-Dimethylchinolin-8-ol
- 2-Methylchinolin-8-ol
Vergleich: Während diese Verbindungen strukturelle Ähnlichkeiten mit 2,8-Dimethylchinolin-6-ol aufweisen, kann die Position der Methyl- und Hydroxylgruppen ihre chemischen Eigenschaften und biologischen Aktivitäten erheblich beeinflussen. Beispielsweise kann 2,7-Dimethylchinolin-6-ol aufgrund der Position der Methylgruppen eine unterschiedliche Reaktivität bei Substitutionsreaktionen im Vergleich zu 2,8-Dimethylchinolin-6-ol aufweisen .
Wirkmechanismus
The mechanism of action of 2,8-Dimethylquinolin-6-ol involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes like DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication . This inhibition leads to the stabilization of DNA strand breaks, ultimately resulting in bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
- 2,7-Dimethylquinolin-6-ol
- 2,5-Dimethylquinolin-8-ol
- 2-Methylquinolin-8-ol
Comparison: While these compounds share structural similarities with 2,8-Dimethylquinolin-6-ol, the position of the methyl and hydroxyl groups can significantly influence their chemical properties and biological activities. For example, 2,7-Dimethylquinolin-6-ol may exhibit different reactivity in substitution reactions compared to this compound due to the position of the methyl groups .
Eigenschaften
Molekularformel |
C11H11NO |
|---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
2,8-dimethylquinolin-6-ol |
InChI |
InChI=1S/C11H11NO/c1-7-5-10(13)6-9-4-3-8(2)12-11(7)9/h3-6,13H,1-2H3 |
InChI-Schlüssel |
ZJDVYLQDVRYPFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C1)C=C(C=C2C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Ethylimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B11913987.png)
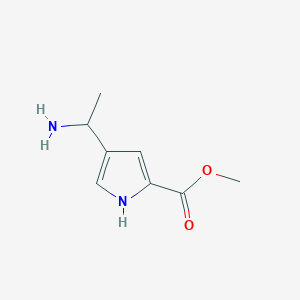
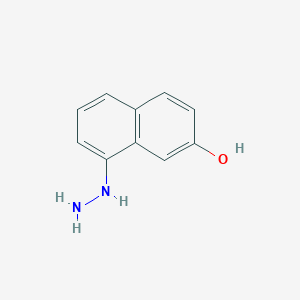
![2,3,6,7,8,9-Hexahydro-1H-benzo[g]indole](/img/structure/B11913997.png)
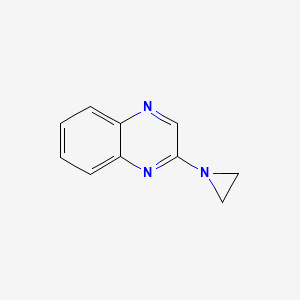
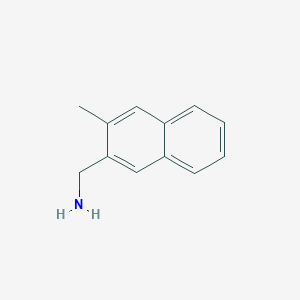
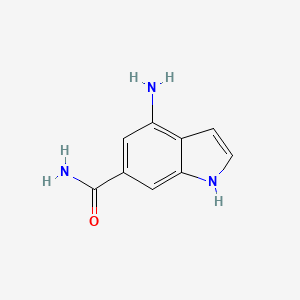
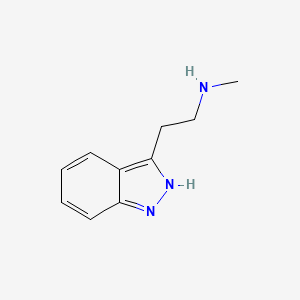
![2-Azaspiro[4.4]nonan-7-amine hydrochloride](/img/structure/B11914027.png)
![1h-Imidazo[4,5-h]quinazoline](/img/structure/B11914028.png)




